2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
Overview
Description
2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinone derivatives This compound is characterized by the presence of a fluorophenyl group, a phenyl-substituted oxadiazole ring, and a phthalazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
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Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions. This step often involves the reaction of a fluorobenzene derivative with a suitable nucleophile.
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Construction of the Phthalazinone Core: : The phthalazinone core is typically formed through the condensation of phthalic anhydride with hydrazine derivatives, followed by cyclization.
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Final Assembly: : The final step involves coupling the oxadiazole and phthalazinone intermediates under conditions that promote the formation of the desired product. This may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound may exhibit biological activity, making it a candidate for studies in drug discovery and development.
Medicine: Its structural features suggest potential as a therapeutic agent, particularly in targeting specific biological pathways or receptors.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluorophenyl and oxadiazole groups suggests potential interactions with hydrophobic pockets or hydrogen-bonding sites within proteins, influencing their activity or function.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one: Similar structure but with a chlorine atom instead of fluorine.
2-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one: Contains a methyl group instead of fluorine.
2-(4-nitrophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one: Features a nitro group in place of fluorine.
Uniqueness
The presence of the fluorophenyl group in 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one imparts unique electronic and steric properties compared to its analogs. Fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially enhancing its efficacy and selectivity in various applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13FN4O2/c23-15-10-12-16(13-11-15)27-22(28)18-9-5-4-8-17(18)19(25-27)21-24-20(26-29-21)14-6-2-1-3-7-14/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRRPBPYLGFIQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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